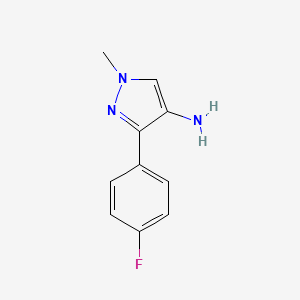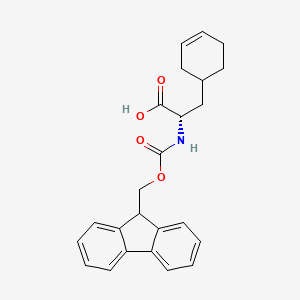
4-((5-(2-(Dimethylamino)ethoxy)-2-nitrobenzyl)oxy)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-(2-(Dimethylamino)ethoxy)-2-nitrobenzyl)oxy)-4-oxobutanoic acid is a complex organic compound characterized by its unique structure, which includes a dimethylaminoethoxy group, a nitrobenzyl group, and an oxobutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(2-(Dimethylamino)ethoxy)-2-nitrobenzyl)oxy)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(dimethylamino)ethanol with sodium hydride, followed by the addition of 4-fluorobenzylamine . The resulting intermediate is then subjected to further reactions, including nitration and esterification, to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((5-(2-(Dimethylamino)ethoxy)-2-nitrobenzyl)oxy)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylaminoethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C), oxidizing agents like potassium permanganate (KMnO4), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
4-((5-(2-(Dimethylamino)ethoxy)-2-nitrobenzyl)oxy)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((5-(2-(Dimethylamino)ethoxy)-2-nitrobenzyl)oxy)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can modulate various biological pathways, making it a valuable tool in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares the dimethylaminoethoxy group and is used in similar applications, such as surfactants and corrosion inhibitors.
4-(2-(Dimethylamino)ethoxy)benzohydrazide: This derivative is studied for its potential as a microtubule affinity regulating kinase 4 inhibitor.
Uniqueness
4-((5-(2-(Dimethylamino)ethoxy)-2-nitrobenzyl)oxy)-4-oxobutanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C15H20N2O7 |
|---|---|
Molecular Weight |
340.33 g/mol |
IUPAC Name |
4-[[5-[2-(dimethylamino)ethoxy]-2-nitrophenyl]methoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H20N2O7/c1-16(2)7-8-23-12-3-4-13(17(21)22)11(9-12)10-24-15(20)6-5-14(18)19/h3-4,9H,5-8,10H2,1-2H3,(H,18,19) |
InChI Key |
DWISDWOMBCKEHY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC(=C(C=C1)[N+](=O)[O-])COC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



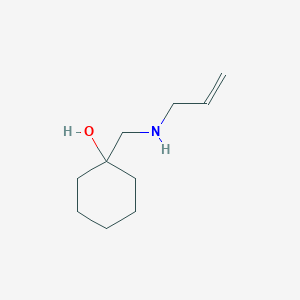

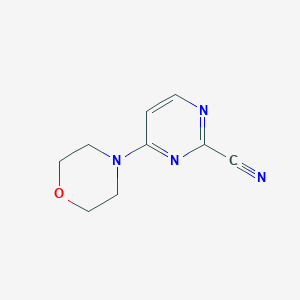
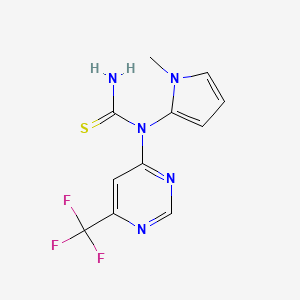
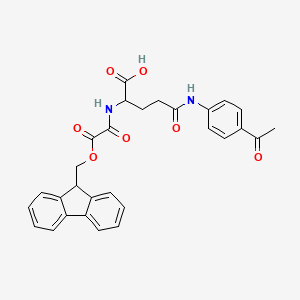
![2-Ethynylspiro[3.3]heptane](/img/structure/B13347736.png)

![2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13347741.png)
